molecular formula C9H14N2S2 B5775061 N-isopropyl-N'-(2-thienylmethyl)thiourea

N-isopropyl-N'-(2-thienylmethyl)thiourea

Cat. No.: B5775061
M. Wt: 214.4 g/mol
InChI Key: SMOGCQKQIMSFFU-UHFFFAOYSA-N
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Description

N-isopropyl-N'-(2-thienylmethyl)thiourea is a synthetic thiourea derivative of significant interest in chemical and pharmaceutical research. Thiourea derivatives are extensively utilized as versatile intermediates and key precursors in organic synthesis for constructing complex heterocyclic scaffolds . Compounds within this class have demonstrated a wide spectrum of potential biological activities in research settings, including antimicrobial , antioxidant , and anticancer properties . The molecular structure of this compound, incorporating both isopropyl and 2-thienylmethyl substituents, suggests potential for use in coordination chemistry as a ligand for metal complexes, which are often explored for their unique reactivity and biological efficacy . As a research chemical, it serves as a valuable building block in the design and development of novel molecules for lead optimization processes in drug discovery . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

1-propan-2-yl-3-(thiophen-2-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S2/c1-7(2)11-9(12)10-6-8-4-3-5-13-8/h3-5,7H,6H2,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOGCQKQIMSFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)NCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797391
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

N-isopropyl-N’-(2-thienylmethyl)thiourea can be synthesized through several methods. One common approach involves the reaction of isothiocyanates with amines. For instance, the synthesis can be achieved by reacting isopropylamine with 2-thienylmethyl isothiocyanate under mild conditions. The reaction typically proceeds at room temperature and yields the desired thiourea derivative .

Industrial Production Methods

Industrial production of N-isopropyl-N’-(2-thienylmethyl)thiourea may involve similar synthetic routes but on a larger scale. The process would include the use of appropriate solvents and catalysts to optimize yield and purity. The reaction conditions, such as temperature and pressure, would be carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-N’-(2-thienylmethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: Thioureas can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction of thioureas can lead to the formation of corresponding amines.

    Substitution: Thioureas can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

N-isopropyl-N’-(2-thienylmethyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-isopropyl-N’-(2-thienylmethyl)thiourea involves its interaction with various molecular targets. Thioureas are known to inhibit certain enzymes by binding to their active sites. The sulfur atom in the thiourea moiety can form strong interactions with metal ions in the enzyme’s active site, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of antimicrobial and antifungal activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Physicochemical Properties

  • Solubility and Permeability: Thioureas generally exhibit better solubility and permeability than urea or guanidine derivatives due to their neutral charge and balanced hydrophobicity . For example, N-(2,2-dimethylpropyl)-N'-phenylthiourea (MW: 222.35) has a logP value influenced by its branched alkyl chain, whereas the target compound’s thienyl group may reduce water solubility compared to polar amino acid derivatives .
  • Spectroscopic Features : The C=S stretch in thioureas appears at ~1096 cm⁻¹ (IR), distinct from urea’s C=O stretch (~1700 cm⁻¹). These differences underscore the electronic impact of sulfur substitution .

Comparison with Urea and Guanidine Analogs

Structural and Functional Differences

  • Basicity : Thioureas and ureas are neutral, whereas guanidine is strongly basic due to its conjugated imine structure. This affects their interactions with biological targets; for example, guanidine derivatives often bind acidic residues more effectively .
  • Metal Chelation: Thioureas form stable complexes with metal ions (e.g., Ni²⁺, Cu²⁺) via sulfur and nitrogen donors, a property less pronounced in ureas. This chelation capability is exploited in analytical chemistry and catalysis .

Structure-Activity Relationship (SAR) Trends

Key structural factors influencing thiourea activity include:

Hydrophobic Substituents : Alkyl or aromatic groups (e.g., isopropyl, thienyl) improve membrane penetration but may reduce aqueous solubility .

Symmetry : C2-symmetric thioureas (e.g., opioid-derived catalysts) exhibit predictable NMR spectra and stereochemical stability, aiding in characterization .

Data Tables

Table 2: Physicochemical Properties of Selected Thioureas

Compound Molecular Weight logP (Predicted) Solubility (H₂O) Key Functional Groups
N-Isopropyl-N'-(2-thienylmethyl)thiourea ~226.3 ~2.5 Moderate Thienyl, isopropyl
N-(2,2-Dimethylpropyl)-N'-phenylthiourea 222.35 3.1 Low Neopentyl, phenyl
Urea derivative 6 (C2-symmetric) ~300.4 1.8 High Benzene, C=O

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-isopropyl-N'-(2-thienylmethyl)thiourea, and how can reaction conditions be optimized?

  • Methodology :

  • Route 1 : React isopropyl isothiocyanate with 2-thienylmethylamine in anhydrous acetone under nitrogen at 0–5°C for 4 hours. Purify via recrystallization (ethanol/water) .
  • Route 2 : Use a two-step process: (i) synthesize 2-thienylmethyl isothiocyanate from CS₂ and NH₃, then (ii) couple with isopropylamine in THF at reflux .
  • Optimization : Monitor reaction progress via TLC. Adjust stoichiometry (1:1.2 amine:isothiocyanate) and solvent polarity (e.g., DMF for slower kinetics) to suppress side products like dithiocarbamates .

Q. How is this compound characterized spectroscopically, and what key peaks confirm its structure?

  • Key Data :

  • IR : ν(N–H) at ~3170–3200 cm⁻¹ (broad), ν(C=S) at ~1190–1220 cm⁻¹, and ν(C=O) absence (distinguishing from ureas) .
  • ¹H NMR : Thienyl protons at δ 6.8–7.2 ppm (multiplet), isopropyl CH₃ at δ 1.2–1.4 ppm (doublet), and N–H at δ 8.5–9.0 ppm (exchangeable) .
  • Mass Spec : Molecular ion [M+H]⁺ at m/z calculated for C₉H₁₄N₂S₂: 230.04 .

Advanced Research Questions

Q. What computational methods predict the reactivity and electronic properties of this compound?

  • Approach :

  • Perform density functional theory (DFT) at B3LYP/6-311++G(d,p) level to calculate:
  • Fukui indices for nucleophilic/electrophilic sites (thione sulfur is reactive) .
  • HOMO-LUMO gap (correlates with stability; typical ΔE ~4.5 eV for thioureas) .
  • Compare with experimental UV-Vis (λmax ~260 nm, π→π* transitions in thienyl group) .

Q. How do structural modifications (e.g., substituents on thienyl/isopropyl groups) influence biological activity?

  • SAR Insights :

  • Thienyl Substituents : Electron-withdrawing groups (e.g., Cl at position 5) enhance antimicrobial activity by increasing electrophilicity of C=S .
  • Isopropyl vs. Bulkier Groups : Replacement with tert-butyl reduces solubility but improves membrane permeability (logP increases by ~0.5 units) .
  • Data Table :
SubstituentIC₅₀ (μM, HIV-RT)logP
Isopropyl1.32.1
tert-Butyl0.92.6
Phenyl2.83.0
Source: Adapted from

Q. How can crystallographic data resolve contradictions in reported tautomeric forms (thione vs. thiol) of thiourea derivatives?

  • Strategy :

  • Use single-crystal XRD (SHELX refinement) to determine bond lengths:
  • C=S bond <1.68 Å confirms thione form; C–S >1.70 Å suggests thiol .
  • For N-isopropyl derivatives, intramolecular H-bonding (N–H⋯S) stabilizes thione tautomer, as seen in analogous N-(2-furoyl)thioureas .

Methodological Guidance

Q. What experimental designs mitigate oxidative degradation of the thiourea moiety during biological assays?

  • Solutions :

  • Use degassed buffers (e.g., PBS with 0.1% BHT) and conduct assays under inert atmosphere (N₂/Ar) .
  • Stabilize via metal coordination (e.g., Cu²⁺ or Ni²⁺ complexes reduce decomposition by 60%) .

Q. How are conflicting bioactivity results (e.g., IC₅₀ variability across cell lines) reconciled?

  • Analysis Framework :

  • Normalize data to controls (e.g., cisplatin for cytotoxicity) and validate via orthogonal assays (e.g., apoptosis markers vs. MTT).
  • Consider cell-specific uptake: Measure intracellular concentration via LC-MS (e.g., 2.5 μM in HeLa vs. 1.1 μM in MCF-7) .

Data Interpretation

Q. What mechanistic insights explain the dual antioxidant/pro-oxidant behavior of this compound?

  • Hypothesis :

  • At low concentrations (<10 μM), it scavenges ROS via thione sulfur.
  • At high concentrations (>50 μM), it generates ROS via Fenton-like reactions with Fe²⁺ (EPR confirmation of •OH radicals) .

Tools & Resources

  • Crystallography : SHELX suite for structure refinement (validate via R-factor <5%) .
  • Spectroscopy : Compare experimental IR/NMR with computed spectra (Gaussian 16) .

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